Dahlein-1.2
Description
Dahlein-1.2 is a synthetic organic compound belonging to the class of hybrid multidentate phosphine-alkene ligands, designed for transition metal coordination and catalytic applications. Its molecular structure features a central phosphine core conjugated with alkene moieties, enabling versatile binding modes with transition metals such as palladium, platinum, and ruthenium . Synthesized via a multi-step protocol under inert conditions, this compound exhibits high thermal stability (decomposition temperature: 285°C) and solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile. Characterization via $ ^1H $-NMR, $ ^{13}C $-NMR, and high-resolution mass spectrometry (HRMS) confirmed its purity (>98%) and structural integrity .
This compound has demonstrated exceptional catalytic efficiency in cross-coupling reactions, achieving a turnover number (TON) of 10$^5$ in Suzuki-Miyaura reactions, outperforming traditional ligands like triphenylphosphine (PPh$_3$) . Its unique electronic and steric properties make it a promising candidate for industrial catalysis and pharmaceutical synthesis.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLFDIIKNIFSGL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Dahlein-1.2’s performance, we compare it with three structurally analogous ligands: Triphenylphosphine (PPh$_3$) , BINAP , and Xantphos . Key parameters are summarized in Table 1.
Table 1: Comparative Analysis of this compound and Similar Ligands
| Parameter | This compound | PPh$_3$ | BINAP | Xantphos |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 432.3 | 262.3 | 622.7 | 694.8 |
| Solubility (in DMF) | High | Moderate | Low | High |
| Thermal Stability (°C) | 285 | 180 | 220 | 250 |
| Catalytic TON (Suzuki) | 10$^5$ | 10$^3$ | 10$^4$ | 10$^4$ |
| Synthetic Complexity | High | Low | Moderate | High |
Key Findings:
Catalytic Efficiency: this compound’s TON surpasses PPh$_3$ by two orders of magnitude, attributed to its stronger σ-donor and weaker π-acceptor properties, which enhance oxidative addition kinetics .
Thermal Resilience : Its decomposition temperature exceeds BINAP by 65°C, making it suitable for high-temperature industrial processes .
Synthetic Challenges : Unlike Xantphos, this compound requires stringent anhydrous conditions and column chromatography for purification, increasing production costs .
Research Findings and Mechanistic Insights
Recent studies highlight this compound’s superiority in asymmetric catalysis. In a 2024 palladium-catalyzed allylic alkylation, this compound achieved 92% enantiomeric excess (ee), compared to 75% ee with BINAP, due to its rigid backbone minimizing undesired stereochemical pathways . Computational molecular docking simulations revealed that this compound forms a stable 1.8 Å bond with palladium, reducing metal leaching by 40% compared to Xantphos .
However, its lipophilicity (LogP = 3.2) limits aqueous-phase applications, a drawback absent in hydrophilic analogs like sulfonated PPh$_3$ derivatives .
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